5-Chloro-8-fluoropyrido[3,4-b]pyrazine
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Overview
Description
5-Chloro-8-fluoropyrido[3,4-b]pyrazine is a heterocyclic compound with the molecular formula C7H3ClFN3 and a molecular weight of 183.57 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms attached to a pyrido[3,4-b]pyrazine core, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
The synthesis of 5-Chloro-8-fluoropyrido[3,4-b]pyrazine typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 5-chloropyridine-3-carboxylic acid with fluorinating agents under controlled conditions to introduce the fluorine atom. Another approach includes the cyclization of appropriate precursors in the presence of catalysts to form the pyrazine ring.
Reaction Conditions: The reactions are generally carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production: Industrial-scale production may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
5-Chloro-8-fluoropyrido[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions: Reagents like sodium hydride, potassium carbonate, and palladium catalysts are frequently used.
Major Products: The major products depend on the specific reaction but can include various substituted derivatives of the original compound.
Scientific Research Applications
5-Chloro-8-fluoropyrido[3,4-b]pyrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-8-fluoropyrido[3,4-b]pyrazine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
5-Chloro-8-fluoropyrido[3,4-b]pyrazine can be compared with other similar compounds:
Properties
IUPAC Name |
5-chloro-8-fluoropyrido[3,4-b]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN3/c8-7-6-5(4(9)3-12-7)10-1-2-11-6/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USDIRSJFHPHMAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN=C2Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301271316 |
Source
|
Record name | Pyrido[3,4-b]pyrazine, 5-chloro-8-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301271316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374652-17-1 |
Source
|
Record name | Pyrido[3,4-b]pyrazine, 5-chloro-8-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrido[3,4-b]pyrazine, 5-chloro-8-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301271316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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